molecular formula C24H25N3O2S B10979548 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B10979548
M. Wt: 419.5 g/mol
InChI Key: XWRQUSZHVMDIKX-UHFFFAOYSA-N
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Description

“N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide” is a complex organic compound that features a combination of carbazole, pyrrole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide” likely involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Carbazole Moiety: Starting from a suitable precursor, such as 6-methoxy-1H-indole, through cyclization reactions.

    Introduction of the Pyrrole Group: Via a condensation reaction with a pyrrole derivative.

    Attachment of the Thiophene Group: Through a coupling reaction with a thiophene derivative.

    Formation of the Propanamide Linkage: By reacting the intermediate with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and thiophene groups.

    Reduction: Reduction reactions could target the carbazole and pyrrole moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinone derivatives, while reduction could lead to fully saturated compounds.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a candidate for studies in organic synthesis and reaction mechanisms.

Biology

Medicine

The compound may have pharmacological properties, such as acting as a receptor agonist or antagonist, which could be explored for therapeutic purposes.

Industry

In industry, the compound could be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a medicinal context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)propanamide
  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(thiophen-3-yl)propanamide

Uniqueness

The presence of both pyrrole and thiophene groups in the same molecule distinguishes it from similar compounds, potentially offering unique chemical and biological properties.

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C24H25N3O2S/c1-29-17-7-8-20-19(13-17)18-5-4-6-21(24(18)26-20)25-23(28)14-22(16-9-12-30-15-16)27-10-2-3-11-27/h2-3,7-13,15,21-22,26H,4-6,14H2,1H3,(H,25,28)

InChI Key

XWRQUSZHVMDIKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC(C4=CSC=C4)N5C=CC=C5

Origin of Product

United States

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